Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester
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Overview
Description
Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester is an organic compound with the molecular formula C12H14O5. It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups on the benzene ring, as well as an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester typically involves the esterification of 6-formyl-2,3-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to a hydroxyl group, resulting in the formation of an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: 6-carboxy-2,3-dimethoxybenzoic acid.
Reduction: 6-hydroxymethyl-2,3-dimethoxybenzoic acid.
Substitution: Products vary depending on the substituent introduced, such as 6-nitro-2,3-dimethoxybenzoic acid or 6-bromo-2,3-dimethoxybenzoic acid.
Scientific Research Applications
Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol .
Comparison with Similar Compounds
- Benzoic acid, 6-formyl-2,3-dimethoxy-, methyl ester
- Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester
- Benzoic acid, 2,6-dimethoxy-, ethyl ester
Comparison: Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester is unique due to the presence of both formyl and methoxy groups on the benzene ring, as well as the ethyl ester functional group. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds, which may have different substituents or ester groups .
Properties
IUPAC Name |
ethyl 6-formyl-2,3-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)10-8(7-13)5-6-9(15-2)11(10)16-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGXRMRBBDDPQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346244 |
Source
|
Record name | Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104270-87-3 |
Source
|
Record name | Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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